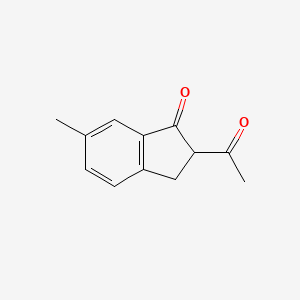
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, characterized by the presence of an acetyl group and a methyl group attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 6-methylindanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-acetyl-6-methylindanone or 2-acetyl-6-methylindanone carboxylic acid.
Reduction: Formation of 2-acetyl-6-methylindan-1-ol.
Substitution: Formation of halogenated derivatives such as 2-acetyl-6-methyl-5-bromoindanone.
Scientific Research Applications
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indanone: A closely related compound with similar structural features but lacking the acetyl and methyl groups.
2-acetylindanone: Similar to 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one but without the methyl group.
6-methylindanone: Lacks the acetyl group but shares the methyl substitution on the indanone core.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-acetyl-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-7-3-4-9-6-10(8(2)13)12(14)11(9)5-7/h3-5,10H,6H2,1-2H3 |
InChI Key |
VMYUCXBEWIUDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2=O)C(=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
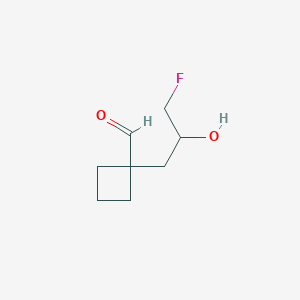

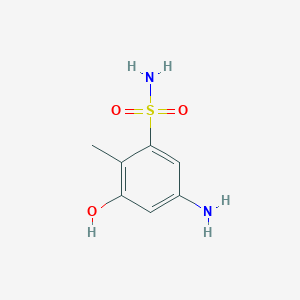

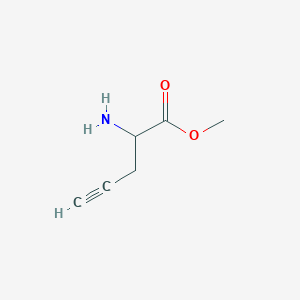

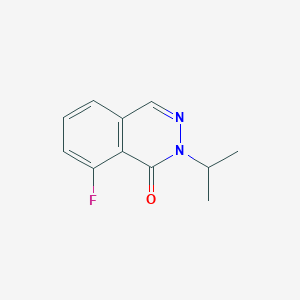


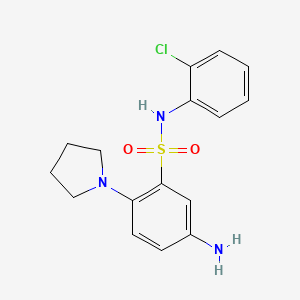
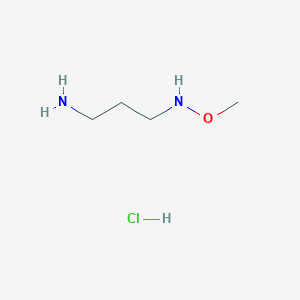

amine](/img/structure/B13254760.png)
